

A Technical Guide to ^{13}C Labeled L-Aspartic Acid: Properties, Applications, and Methodologies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Aspartic acid- $^{13}\text{C}_4$*

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of ^{13}C labeled L-Aspartic acid. L-Aspartic acid is a non-essential amino acid central to numerous metabolic processes. The incorporation of the stable isotope carbon-13 (^{13}C) makes it an invaluable tool for a wide range of research applications, including metabolic flux analysis, biomolecular NMR, and as an internal standard in mass spectrometry. This document summarizes key quantitative data, outlines primary experimental applications, and presents relevant metabolic pathways and experimental workflows through structured diagrams, serving as a comprehensive resource for professionals in life sciences and drug development.

Introduction

L-Aspartic acid is a proteinogenic amino acid that plays a critical role in the biosynthesis of proteins, the urea cycle, gluconeogenesis, and as a precursor to other amino acids and nucleotides.^{[1][2][3][4]} Stable isotope labeling, particularly with carbon-13, provides a non-radioactive method to trace the metabolic fate of L-Aspartic acid and molecules derived from it. ^{13}C labeled L-Aspartic acid allows for precise quantification and structural analysis in complex biological systems, making it indispensable for metabolomics, proteomics, and drug discovery.^{[5][6][7]} Commercially available variants include labeling at specific carbon positions (e.g., L-Aspartic acid-1- ^{13}C , L-Aspartic acid-4- ^{13}C) or uniform labeling across all four carbons (L-

Aspartic acid- $^{13}\text{C}_4$), often in combination with ^{15}N labeling for enhanced analytical power.[7][8][9]

Physical and Chemical Properties

^{13}C labeled L-Aspartic acid is typically supplied as a white to off-white solid or crystalline powder.[10][11][12] Its physical properties are largely similar to its unlabeled counterpart, with variations in molecular weight depending on the number and position of the ^{13}C isotopes.

Data Presentation: Quantitative Properties

The key physical and chemical data for various common isotopologues of L-Aspartic acid are summarized in the tables below.

Table 1: Physical and Chemical Properties of L-Aspartic Acid Isotopologues

Property	L-Aspartic acid- $1\text{-}^{13}\text{C}$	L-Aspartic acid- $^{13}\text{C}_4$	L-Aspartic acid- $^{13}\text{C}_4$, ^{15}N	Unlabeled L-Aspartic acid
Molecular Formula	$\text{C}_3^{13}\text{CH}_7\text{NO}_4$ [10]	$^{13}\text{C}_4\text{H}_7\text{NO}_4$ [11][13]	$^{13}\text{C}_4\text{H}_7^{15}\text{NO}_4$	$\text{C}_4\text{H}_7\text{NO}_4$ [14][15]
Molecular Weight (g/mol)	134.10[10]	137.07[11][13]	138.07[7][9][16]	133.10[14][15]
Melting Point (°C)	>300 (decomposes)[8]	>300 (decomposes)	>300 (decomposes)[9]	270 to >300 (decomposes) [17]
Optical Rotation	$[\alpha]_{25/\text{D}} +25.0^\circ$, c=2 in 5M HCl[8]	Not specified	$[\alpha]_{25/\text{D}} +25.0^\circ$, c=2 in 5M HCl[9]	$[\alpha]_{20/\text{D}} +25.0^\circ$, c=1.97 in 6N HCl[14]

| Appearance | White to off-white solid[10] | White to off-white solid[11] | Solid[9] | White crystalline powder[12] |

Table 2: Solubility Data for L-Aspartic Acid

Solvent	Concentration	Conditions	Reference(s)
Water	2 mg/mL	Requires sonication and heating to 60°C	[10][16]
Water	4 g/L (4 mg/mL)	Not specified	[18]
Water	5.39 g/L (5.39 mg/mL)	25°C	[14]
1 M NaOH	100 mg/mL	Requires sonication and pH adjustment to 12	[16]

| DMSO | 1 mg/mL | Requires sonication and heating to 80°C |[16] |

Table 3: Isotopic Purity of Commercial ^{13}C L-Aspartic Acid

Isotopologue	Typical Isotopic Purity (atom % ^{13}C)	Reference(s)
L-Aspartic acid-1- ^{13}C	99%	[8]
L-Aspartic acid-4- ^{13}C	99%	
L-Aspartic acid- $^{13}\text{C}_4$	97-99%	[5]

| L-Aspartic acid- $^{13}\text{C}_4$, ^{15}N | 98-99% |[7][9] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

^{13}C NMR is a primary technique for confirming the position and extent of isotopic labeling. In the ^{13}C NMR spectrum of unlabeled L-Aspartic acid, the signal for the C1 carboxyl carbon appears at approximately 179.21 ppm.[19] This chemical shift is sensitive to the molecular environment, such as coordination with metal ions.[19] For researchers conducting biomolecular NMR studies, incorporating ^{13}C labeled aspartic acid into proteins allows for the probing of structure, dynamics, and binding interactions at specific sites.[5][6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio of the labeled molecule and its fragments, confirming its isotopic enrichment. ^{13}C labeled L-Aspartic acid serves as an ideal internal standard for quantitative analysis by GC-MS or LC-MS, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.[\[10\]](#)[\[11\]](#)[\[16\]](#) In metabolic studies, analyzing the mass shifts in fragments of derivatized aspartic acid allows for positional enrichment analysis, providing detailed insights into the activity of specific metabolic pathways.[\[20\]](#)

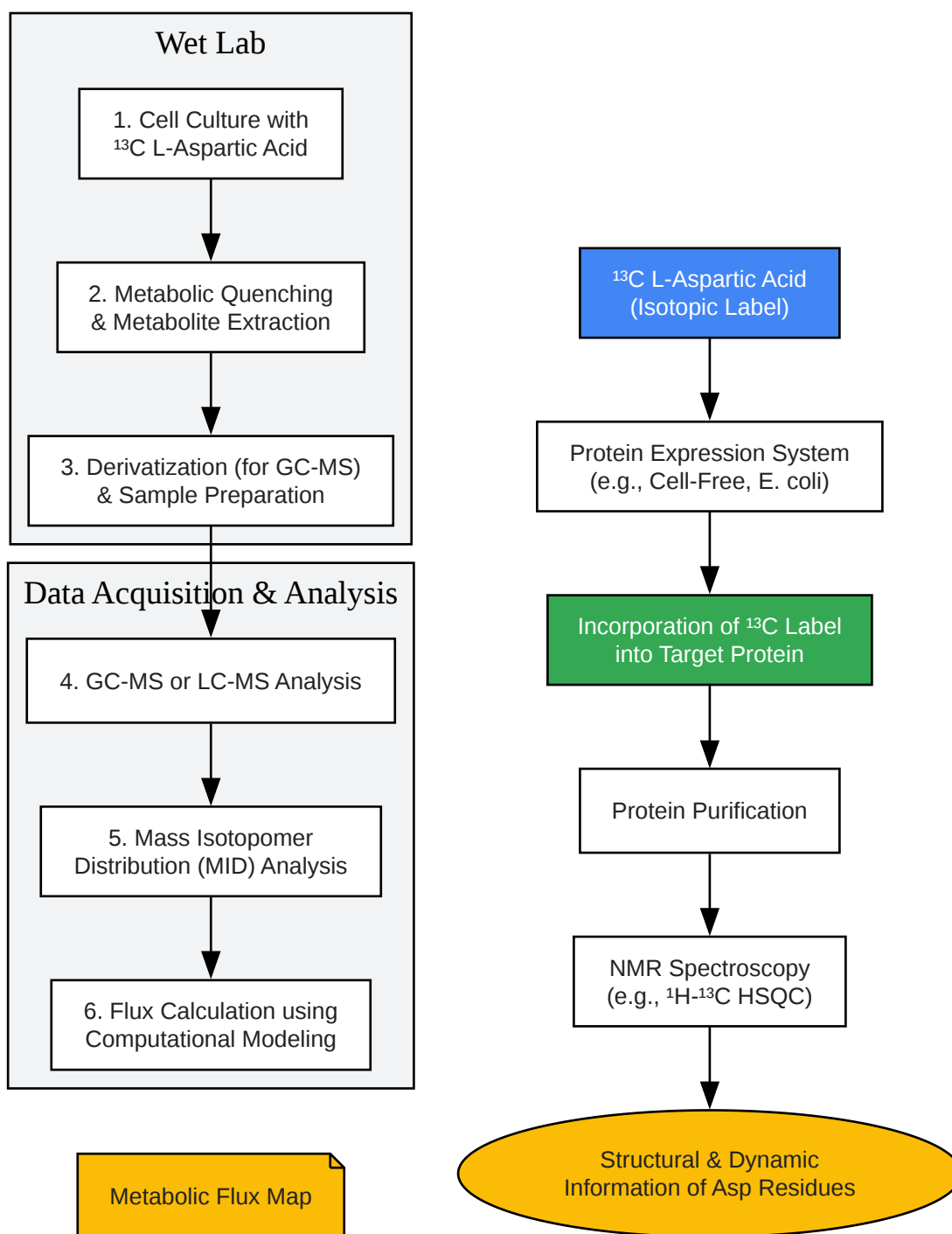
Key Applications and Experimental Methodologies

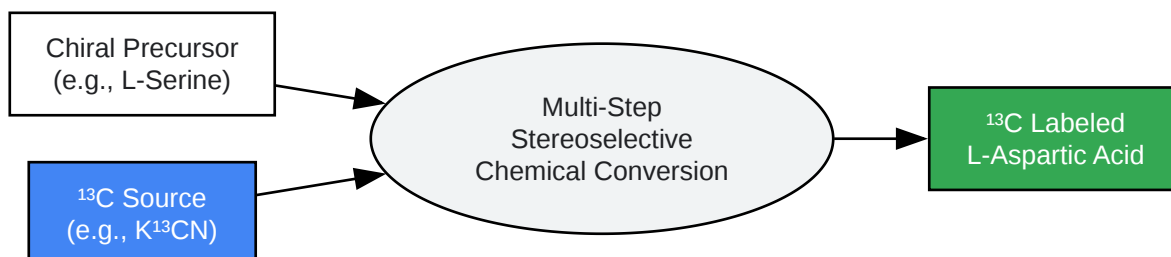
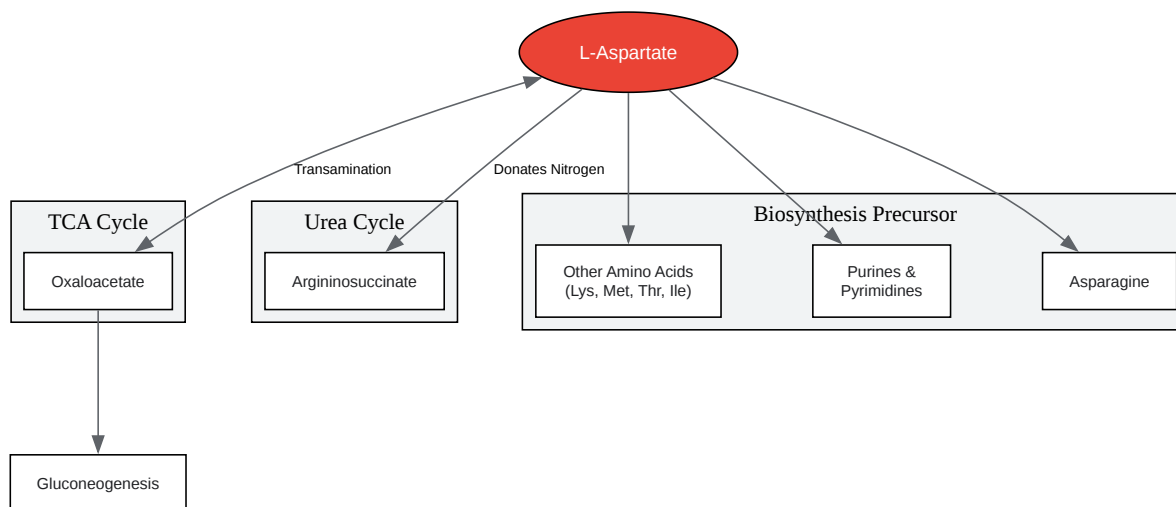
Metabolic Flux Analysis (MFA)

Principle: Metabolic Flux Analysis (MFA) uses stable isotope tracers to quantify the rates (fluxes) of metabolic reactions within a biological system. When cells are cultured with ^{13}C L-Aspartic acid, the ^{13}C atoms are incorporated into various downstream metabolites. By measuring the mass isotopomer distribution of these metabolites using MS, researchers can deduce the active pathways and calculate the corresponding fluxes. This is particularly useful for studying the central carbon metabolism, including the TCA cycle and amino acid biosynthesis.[\[10\]](#)[\[20\]](#)

Experimental Protocol Outline:

- **Cell Culture:** Cells or microorganisms are grown in a defined medium containing a known concentration of ^{13}C labeled L-Aspartic acid.
- **Metabolite Quenching and Extraction:** Metabolism is rapidly halted (quenched), and intracellular metabolites are extracted from the cells.
- **Sample Analysis:** The extracted metabolites are typically derivatized to improve their volatility and stability for GC-MS analysis, or analyzed directly by LC-MS.
- **Data Analysis:** The resulting mass spectra reveal the distribution of mass isotopomers for key metabolites.
- **Flux Calculation:** This distribution data is input into a metabolic model to calculate the intracellular reaction rates.





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- To cite this document: BenchChem. [A Technical Guide to ^{13}C Labeled L-Aspartic Acid: Properties, Applications, and Methodologies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3329147#physical-and-chemical-properties-of-13c-labeled-l-aspartic-acid]

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